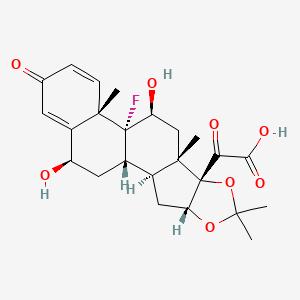

6beta-Hydroxy-21-oic Triamcinolone Acetonide

Vue d'ensemble

Description

6beta-Hydroxy-21-oic Triamcinolone Acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of triamcinolone acetonide, modified to enhance its pharmacological effects. This compound is primarily used in research settings to study its effects on various biological systems and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy-21-oic Triamcinolone Acetonide involves multiple steps, starting from triamcinolone acetonide. The key steps include hydroxylation at the 6th position and oxidation at the 21st position. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

6beta-Hydroxy-21-oic Triamcinolone Acetonide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of triamcinolone acetonide, each with distinct pharmacological properties.

Applications De Recherche Scientifique

Pharmacological Applications

1. Dermatology

- Indications : 6beta-Hydroxy-21-oic triamcinolone acetonide is primarily used in treating various dermatological conditions such as eczema, dermatitis, psoriasis, and allergic reactions. Its efficacy in reducing inflammation and pruritus makes it a staple in topical formulations.

- Formulations : It is available in creams, ointments, and injectable forms for localized or systemic treatment.

2. Ophthalmology

- Indications : The compound is utilized in the management of ocular inflammatory conditions such as uveitis, sympathetic ophthalmia, and temporal arteritis. It is delivered via intravitreal injections or as part of an injectable suspension for visualization during vitrectomy.

- Case Study : A study demonstrated significant improvement in visual acuity and reduction of inflammation in patients with uveitis following intravitreal administration of triamcinolone acetonide .

3. Rheumatology

- Indications : It is indicated for intra-articular injections to manage pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and bursitis. Its localized action helps reduce systemic side effects commonly associated with oral corticosteroids.

- Data Table :

Scientific Research Applications

1. Cellular Biology

- Mechanism of Action : This compound interacts with glucocorticoid receptors, modulating gene expression related to inflammation and immune response. Studies have shown that it can induce apoptosis in certain cell lines while promoting adipogenesis .

2. Pharmacokinetics Research

- Study Findings : Research has indicated that the pharmacokinetic profile of this compound involves slow absorption rates and prolonged action due to its low solubility in blood. This characteristic is beneficial for sustained therapeutic effects in chronic conditions.

Clinical Case Studies

Case Study 1: Management of Uveitis

A clinical trial involving patients with uveitis demonstrated that intravitreal injections of triamcinolone acetonide led to a significant reduction in intraocular inflammation and improvement in visual acuity over a six-month period .

Case Study 2: Treatment of Psoriasis

Patients treated with topical formulations containing this compound showed marked improvement in psoriasis plaques within two weeks of treatment initiation. Side effects were minimal, primarily localized skin irritation .

Mécanisme D'action

The mechanism of action of 6beta-Hydroxy-21-oic Triamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and suppression of inflammatory mediators. The compound’s effects are mediated through various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparaison Avec Des Composés Similaires

6beta-Hydroxy-21-oic Triamcinolone Acetonide is compared with other corticosteroids such as:

Triamcinolone acetonide: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.

Dexamethasone: A more potent corticosteroid with a longer duration of action.

Prednisolone: A commonly used corticosteroid with a broader range of applications.

The uniqueness of this compound lies in its specific modifications, which enhance its pharmacological effects and reduce potential side effects.

Activité Biologique

6beta-Hydroxy-21-oic Triamcinolone Acetonide is a metabolite of the corticosteroid triamcinolone acetonide, which is widely used for its anti-inflammatory properties in various medical conditions. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C24H29FO8

- Molecular Weight : 464.48 g/mol

- CAS Number : 68263-02-5

Triamcinolone acetonide and its metabolites, including this compound, exert their effects primarily through glucocorticoid receptors. These compounds modulate inflammatory responses by:

- Inhibiting the expression of pro-inflammatory cytokines.

- Suppressing immune cell proliferation and activity.

- Reducing vascular permeability.

Pharmacokinetics

A study on the pharmacokinetics of triamcinolone acetonide revealed that after oral administration, the compound undergoes extensive presystemic metabolism. The primary metabolites identified include:

- 6beta-Hydroxy Triamcinolone

- 21-Carboxylic Acid Triamcinolone Acetonide

- This compound

These metabolites were assessed for their anti-inflammatory activity using in vitro models, but none demonstrated significant concentration-dependent effects on eosinophil viability or basophil histamine release .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

In Vivo Studies

- Anti-inflammatory Effects : In murine models, formulations containing triamcinolone acetonide showed significant suppression of arachidonic acid-induced ear edema when delivered via ultradeformable vesicles (Transfersomes). A dosage of 0.2 µg/cm² was sufficient to suppress edema by 75% for at least 48 hours, demonstrating enhanced bioavailability and prolonged action compared to conventional formulations .

Comparative Studies

A comparative analysis between triamcinolone acetonide and its ester derivatives, such as the 21-oic acid methyl ester, indicated that while both exhibit comparable anti-inflammatory activities, the esters may have reduced systemic side effects due to their rapid hydrolysis into inactive forms .

Case Studies

- Clinical Application : In clinical settings, triamcinolone acetonide formulations have been successfully used for conditions like allergic rhinitis and rheumatoid arthritis. The efficacy of these treatments often correlates with the pharmacological profile of its metabolites, including this compound.

- Adverse Effects : While triamcinolone acetonide is effective in managing inflammation, its metabolites can also lead to side effects such as adrenal suppression and increased risk of infections if used over prolonged periods .

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO8/c1-20(2)32-17-9-12-13-8-15(27)14-7-11(26)5-6-21(14,3)23(13,25)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,27-28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15+,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSSHJZTNNYCED-ZKNYGLMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652616 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68263-02-5 | |

| Record name | 6-Hydroxy-21-oic triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068263025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-21-OIC TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ZKZ2GJ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.